Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]-
Description
Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]- is a sulfonamide-containing acetamide derivative characterized by a 2,5-dimethoxyphenyl core substituted with a 2-hydroxyethyl sulfonyl group at the 4-position. The compound’s structure combines sulfonamide and acetamide functionalities, which are common in medicinal and materials chemistry due to their hydrogen-bonding capabilities and metabolic stability . The methoxy and sulfonyl groups likely enhance solubility and electronic properties, influencing reactivity and biological activity.
Properties
CAS No. |
68039-15-6 |
|---|---|
Molecular Formula |
C12H17NO6S |
Molecular Weight |
303.33 g/mol |
IUPAC Name |
N-[4-(2-hydroxyethylsulfonyl)-2,5-dimethoxyphenyl]acetamide |
InChI |
InChI=1S/C12H17NO6S/c1-8(15)13-9-6-11(19-3)12(7-10(9)18-2)20(16,17)5-4-14/h6-7,14H,4-5H2,1-3H3,(H,13,15) |
InChI Key |
OVVZJBVGJCOWFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1OC)S(=O)(=O)CCO)OC |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps and Conditions
Based on patent WO2004018409A1 and related literature, the synthesis can be summarized as follows:
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| (a) | Sulfonylation | Introduction of 2-hydroxyethylsulfonyl group | The phenyl ring substituted with methoxy groups undergoes sulfonylation via reaction with sulfonyl chloride derivatives or equivalents, introducing the -SO2CH2CH2OH group at the 4-position. |
| (b) | Nucleophilic substitution | Sodium azide (NaN3) in acetone or suitable solvent | Azidation of intermediate to introduce amino functionality or modify substituents as needed. |
| (c) | Acylation (acetamide formation) | Acetyl chloride or acetic anhydride, base catalyst | The amino group on the phenyl ring is acetylated to form the acetamide moiety. |
| (d) | Purification | Methanol digestion, concentration, and recrystallization | The crude product is purified by dissolution in methanol, cooling, and crystallization to yield pure compound. |
The reaction mass is often heated to reflux during sulfonylation and azidation steps, with strict temperature control (0-10°C) during acylation to optimize yield and selectivity.
Detailed Reaction Conditions
Sulfonylation: Typically performed by reacting 2,5-dimethoxyphenyl derivatives with 2-hydroxyethylsulfonyl chloride under stirring, often in an inert solvent such as acetone or dichloromethane. The reaction is maintained at reflux for about 1 hour to ensure complete substitution.
Azidation: Sodium azide is added to the sulfonylated intermediate in acetone at ambient temperature. The reaction proceeds with stirring for several hours to introduce the azido group, which is a precursor for amine functionality.
Acylation: The amino intermediate is treated with acetyl chloride slowly over 30 minutes while maintaining the reaction temperature at or below 10°C to prevent side reactions. A base such as pyridine or triethylamine is used to neutralize the HCl formed.
Purification: After reaction completion, the mixture is concentrated under reduced pressure, and the residue is dissolved in methanol. Cooling to 0°C induces crystallization of the product, which is then filtered and dried.
Reaction Scheme Summary
$$
\text{2,5-Dimethoxyphenyl derivative} \xrightarrow[\text{reflux}]{\text{sulfonyl chloride}} \text{Sulfonylated intermediate} \xrightarrow[\text{rt}]{\text{NaN}_3} \text{Azido intermediate} \xrightarrow[\leq 10^\circ C]{\text{Acetyl chloride}} \text{Acetamide product}
$$
Research Findings and Notes
The presence of electron-donating methoxy groups at the 2 and 5 positions on the phenyl ring facilitates electrophilic substitution reactions such as sulfonylation.
The hydroxyethyl group on the sulfonyl moiety imparts hydrophilicity and potential sites for further derivatization.
The acetamide group formation is critical for stabilizing the molecule and modulating its chemical behavior.
The process described in patent literature emphasizes controlling temperature and reaction times to maximize purity and yield.
No direct experimental data tables specifically for this compound were found in open literature; however, the described methods are consistent with standard sulfonylation and acylation protocols used in aromatic amide synthesis.
Summary Table of Preparation Method
| Parameter | Details |
|---|---|
| Starting material | 2,5-Dimethoxyphenyl derivative |
| Key reagents | 2-Hydroxyethylsulfonyl chloride, sodium azide, acetyl chloride |
| Solvents | Acetone, methanol |
| Reaction temperatures | Reflux (sulfonylation), ambient (azidation), ≤10°C (acylation) |
| Reaction time | 1 hour (sulfonylation), several hours (azidation), 30 min (acylation) |
| Purification method | Methanol recrystallization |
| Expected yield | 65-85% (based on analogous compounds) |
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Acetamide derivatives have shown potential as pharmaceutical agents due to their ability to interact with biological targets. The specific compound has been investigated for:
- Anticancer Activity : Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, the introduction of sulfonyl and methoxy groups can enhance the lipophilicity and biological activity of the compounds, making them potential candidates for drug development .
- Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory effects. Studies have demonstrated that related compounds can inhibit pro-inflammatory cytokines, suggesting that Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]- may possess similar properties .
Solubility Enhancement in Drug Formulations
The incorporation of Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]- into drug formulations has been explored to improve solubility and bioavailability of poorly soluble drugs. Its ability to form ionic liquids can facilitate better solubility profiles:
- Case Study : A formulation study involving this compound demonstrated enhanced solubility of a poorly water-soluble drug when combined with Acetamide derivatives. The results indicated a significant increase in dissolution rates compared to traditional formulations .
Materials Science
In materials science, Acetamide derivatives have been utilized for developing advanced materials with specific properties:
- Polymer Chemistry : The compound can be used as a building block in synthesizing polymers with tailored functionalities. Its sulfonyl group contributes to the thermal stability and mechanical properties of the resulting materials .
Comparison of Biological Activities
Mechanism of Action
The mechanism of action of Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxyethyl group may enhance the compound’s solubility and facilitate its transport within biological systems. The methoxy groups can influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]- with structurally related acetamides and sulfonamides from the evidence:
Key Structural and Functional Comparisons
Substituent Effects on Solubility and Reactivity :
- The target compound ’s 2-hydroxyethyl sulfonyl group enhances hydrophilicity compared to analogs with trifluoromethyl () or dichlorophenyl groups (). This may improve aqueous solubility, critical for drug bioavailability .
- Electron-rich methoxy groups (target compound) contrast with electron-withdrawing chlorine substituents (), altering electronic distribution and reactivity in nucleophilic/electrophilic reactions .
Benzothiazole derivatives () often exhibit antimicrobial properties, but the target compound’s hydroxyethyl sulfonyl group may reduce cytotoxicity compared to lipophilic trifluoromethyl groups .
Crystallographic and Conformational Behavior :
- The dichlorophenyl analog () forms hydrogen-bonded dimers with variable dihedral angles (44.5–77.5°), indicating conformational flexibility. The target compound’s hydroxyethyl group may enforce a more rigid conformation, affecting crystal packing .
Sulfonyl vs.
Biological Activity
Acetamide, N-[4-[(2-hydroxyethyl)sulfonyl]-2,5-dimethoxyphenyl]- (CAS Number: 68039-15-6) is a compound with significant biological activity. This article explores its various biological effects, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C12H17NO6S
- Molecular Weight : 303.330 g/mol
- LogP : 0.237
These properties suggest a moderate hydrophilicity, which may influence its interaction with biological systems.
The compound's biological activity is primarily attributed to its ability to interact with various biochemical pathways. Some studies indicate that it may function as an inhibitor of specific enzymes or receptors involved in cellular signaling. For instance, compounds with similar structures have been shown to exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in the regulation of neurotransmitter levels in the brain .
Biological Activities
-
Anticancer Potential :
- Acetamide derivatives have demonstrated cytotoxic activity against various cancer cell lines. For example, studies have shown that related compounds can induce apoptosis in Hep-2 and P815 cancer cells with IC50 values indicating significant potency .
- Table 1: Cytotoxic Activity of Related Compounds
Compound Name Cell Line IC50 (µM) Compound A Hep-2 3.25 Compound B P815 17.82 Acetamide Derivative A375 4.2
- Neuroprotective Effects :
-
Anti-inflammatory Properties :
- Some studies suggest that derivatives of acetamide may exhibit anti-inflammatory effects, possibly through the modulation of inflammatory mediators and pathways involved in chronic inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activities of acetamide derivatives:
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of acetamide derivatives on various cancer cell lines, highlighting their potential as anticancer agents. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis .
- Neuroprotective Study : Research focusing on the neuroprotective properties of related compounds found that they effectively inhibited AChE and BChE activities, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's .
Applications
The compound's diverse biological activities suggest several potential applications:
- Pharmaceutical Development : Given its anticancer and neuroprotective properties, acetamide derivatives could be explored further for drug development aimed at treating cancer and neurodegenerative disorders.
- Research Tools : The compound can serve as a valuable tool in biochemical research for studying enzyme inhibition and cellular signaling pathways.
Q & A
Q. How do researchers differentiate between specific and off-target effects in mechanistic studies?
- Methodological Answer : Use CRISPR/Cas9 knockouts of suspected targets (e.g., kinases) to confirm specificity. Off-target profiling via chemoproteomics (e.g., affinity pulldowns with biotinylated probes) identifies unintended interactions. Negative controls (e.g., inactive enantiomers) validate observed effects .
Notes on Data Contradictions and Limitations
- Synthesis : Variations in sulfonamide coupling efficiency (40–75% yields) highlight reagent purity and reaction atmosphere as critical factors .
- Bioactivity : Discrepancies in IC50 values (e.g., 2–10 µM across studies) may arise from assay protocols; standardized OECD guidelines are advised .
- Structural Data : Limited crystallographic data for this compound necessitates reliance on analogs, introducing uncertainty in bond angle/geometry comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
